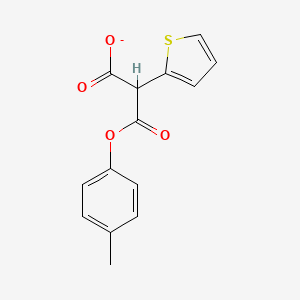
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate is an organic compound that features both a thiophene ring and a phenoxy group. These structural elements are known for their significant roles in various chemical and biological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate typically involves the condensation of 4-methylphenol with thiophene-2-carboxylic acid under specific conditions. One common method is the esterification reaction, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the hydroxyl group of 4-methylphenol in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Phenoxy Compounds: Compounds such as 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.
Uniqueness
What sets 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate apart is the combination of the thiophene ring and the phenoxy group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
61197-15-7 |
|---|---|
Formule moléculaire |
C14H11O4S- |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
3-(4-methylphenoxy)-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C14H12O4S/c1-9-4-6-10(7-5-9)18-14(17)12(13(15)16)11-3-2-8-19-11/h2-8,12H,1H3,(H,15,16)/p-1 |
Clé InChI |
RTHKMTONVUIXAX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C(C2=CC=CS2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


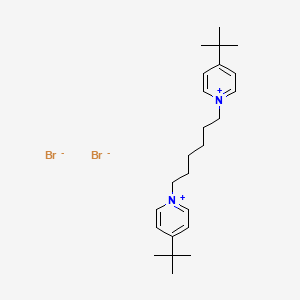


![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
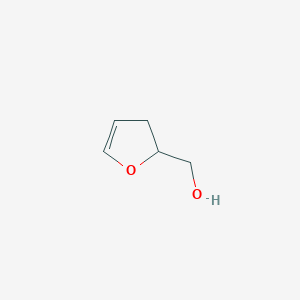
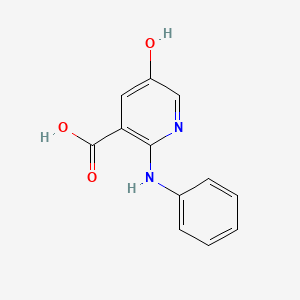



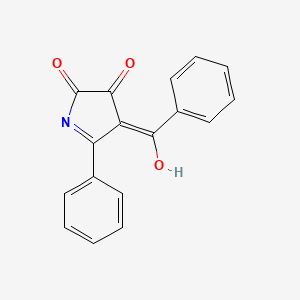
![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)


